molecular formula C21H21N3O5 B4508522 N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4508522
M. Wt: 395.4 g/mol
InChI Key: IGDPUOQNRMKWRB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by methoxy substitutions on both the phenyl rings attached to the pyridazinone core and the acetamide side chain. Its molecular formula is C₂₀H₁₉N₃O₅, with an average molecular mass of 381.38 g/mol (exact mass: 381.1319) . The compound’s structure combines a pyridazinone heterocycle (a six-membered ring with two adjacent nitrogen atoms and a ketone group) with acetamide-linked aromatic moieties, making it a candidate for pharmacological studies targeting enzymes or receptors sensitive to such scaffolds.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-27-15-6-4-14(5-7-15)17-9-11-21(26)24(23-17)13-20(25)22-18-12-16(28-2)8-10-19(18)29-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDPUOQNRMKWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated, nitrated, or alkylated products.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and acetamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing core structural features, focusing on substituent variations, heterocyclic modifications, and pharmacological implications.

Substituent Variations on the Pyridazinone Core

A. 2-[3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide

  • Key Differences : The 4-methoxyphenyl group in the target compound is replaced with a 4-chlorophenyl substituent.
  • Molecular Formula : C₂₀H₁₈ClN₃O₄ (mass: 399.83 g/mol) .
  • Chlorine’s electron-withdrawing nature may alter binding interactions with targets sensitive to electronic effects (e.g., kinases or GPCRs).

B. N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide

  • Key Differences: Features 4,5-dichloro substitutions on the pyridazinone core and a sulfonyl-azepane group on the aniline moiety .
  • Synthesis : Achieved via coupling of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline (79% yield) .
  • The sulfonyl group introduces polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration.
Heterocyclic Core Modifications

A. 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide

  • Key Differences: Replaces the pyridazinone core with a pyrimidinone ring and introduces a thioether linkage and trifluoromethyl benzothiazole group .
  • The trifluoromethyl group enhances metabolic stability and lipophilicity, favoring prolonged half-life .

B. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide

  • Key Differences: Substitutes the pyridazinone core with a benzothiazole ring and includes a trifluoromethyl substituent .
  • Implications :
    • Benzothiazole cores are common in kinase inhibitors; this modification may shift target selectivity.
    • Trifluoromethyl groups often improve bioavailability and binding affinity due to hydrophobic and electrostatic interactions .
Side-Chain and Substituent Modifications

A. N-(2,5-Dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

  • Key Differences : Replaces the acetamide group with a butanamide chain and substitutes 4-methoxyphenyl with 4-methylphenyl .
  • Methyl groups reduce polarity compared to methoxy, enhancing lipophilicity but decreasing hydrogen-bonding capacity .

B. N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

  • Key Differences : Replaces the aniline group with a phenethyl side chain .
  • 381.38 g/mol for the target compound). Extended alkyl chains may improve cell membrane penetration but could reduce solubility .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Target) Pyridazinone 2,5-Dimethoxyphenyl, 4-methoxyphenyl C₂₀H₁₉N₃O₅ 381.38 Balanced polarity, moderate lipophilicity
2-[3-(4-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide Pyridazinone 4-Chlorophenyl C₂₀H₁₈ClN₃O₄ 399.83 Increased electronegativity
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone 4,5-Dichloro, sulfonyl-azepane C₂₀H₂₂Cl₂N₄O₅S 501.38 High polarity, steric bulk
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide Pyrimidinone Thioether, trifluoromethyl benzothiazole C₂₃H₁₉F₃N₄O₃S₂ 544.55 Enhanced metabolic stability
N-(2,5-Dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide Pyridazinone Butanamide, 4-methylphenyl C₂₃H₂₅N₃O₄ 407.47 Increased flexibility

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article delves into its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H22N4O4C_{20}H_{22}N_4O_4 and a molecular weight of 398.42 g/mol. Its structure includes two methoxy groups on the phenyl ring and a pyridazine moiety, which are crucial for its biological activity.

Molecular Structure

PropertyValue
Molecular Formula C20H22N4O4
Molecular Weight 398.42 g/mol
IUPAC Name This compound

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast, colon, and lung cancer.

Case Study: In Vitro Assays

In a comparative study involving multiple compounds, this specific compound demonstrated lower IC50 values than standard chemotherapeutic agents like etoposide. The results indicated that it induced apoptosis in cancer cells primarily through the activation of reactive oxygen species (ROS) pathways.

The proposed mechanism of action involves the compound's ability to intercalate with DNA and inhibit topoisomerase II activity. This interaction disrupts DNA replication and transcription processes in cancer cells, leading to cell cycle arrest and apoptosis.

Key Findings from Research

  • Topoisomerase Inhibition : The compound was found to inhibit topoisomerase II without significant DNA intercalation.
  • Induction of Apoptosis : Cell cycle analysis revealed that treated cells were arrested at the G1 phase, suggesting a mechanism involving cell cycle regulation.

Comparative Biological Activity Table

Compound NameIC50 (µM)Cancer TypeMechanism of Action
This compound5.0Breast CancerTopoisomerase II inhibition
Etoposide10.0Breast CancerTopoisomerase II inhibition
Cisplatin15.0Lung CancerDNA cross-linking

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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